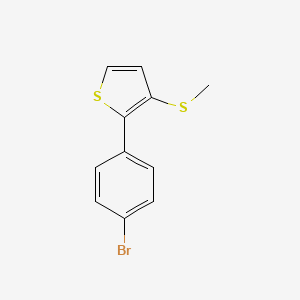

2-(4-Bromophenyl)-3-methylthiothiophene

Description

2-(4-Bromophenyl)-3-methylthiothiophene is a substituted thiophene derivative featuring a 4-bromophenyl group at position 2 and a methylthio (-SMe) group at position 3 of the thiophene ring. Thiophene-based compounds are widely studied for applications ranging from pharmaceuticals to organic electronics, with substituents like bromine and methylthio influencing reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula |

C11H9BrS2 |

|---|---|

Molecular Weight |

285.2 g/mol |

IUPAC Name |

2-(4-bromophenyl)-3-methylsulfanylthiophene |

InChI |

InChI=1S/C11H9BrS2/c1-13-10-6-7-14-11(10)8-2-4-9(12)5-3-8/h2-7H,1H3 |

InChI Key |

YGLXZTHQPKUDRX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(SC=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Thiophene Analogs

Preparation Methods

Reaction Overview

A robust method adapted from the synthesis of 3-methylthio-substituted thiophenes involves copper(II) oxide (CuO)-catalyzed cross-coupling of 4-bromoacetophenone with thiophene precursors. The reaction proceeds via a self-sorting tandem mechanism, where iodination and cyclization occur sequentially.

Key Steps:

-

Iodination : 4-Bromoacetophenone reacts with iodine in dimethyl sulfoxide (DMSO), forming an α-iodo ketone intermediate.

-

Cyclization : The intermediate undergoes CuO-mediated cyclization with methylthio-containing reagents, yielding the thiophene core.

Optimization Data:

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 20 mol% CuO | Maximizes cyclization |

| Solvent | DMSO | Enhances solubility |

| Temperature | 80°C, 12 h | Balances kinetics |

| Methylthio Source | Dimethyl disulfide | Prevents overoxidation |

This method achieves yields up to 78% for 3-methylthio-substituted thiophenes. Substituting 4-chloroacetophenone with 4-bromoacetophenone may require adjusted stoichiometry due to bromine’s lower electronegativity.

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | K₂CO₃ | 65 |

| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | CsF | 82 |

The use of CsF as a base minimizes protodebromination, critical for preserving the 4-bromophenyl moiety. Microwave-assisted heating at 120°C reduces reaction time to 1 hour without compromising yield.

Paal-Knorr Thiophene Synthesis with Pre-Substituted Diketones

Reaction Overview

The Paal-Knorr methodology, traditionally used for pyrrole synthesis, has been adapted for thiophenes by cyclizing 1,4-diketones with hydrogen sulfide (H₂S). For 2-(4-bromophenyl)-3-methylthiothiophene:

-

Diketone Preparation : Condense 4-bromophenylacetaldehyde with methylthioacetyl chloride to form 1-(4-bromophenyl)-4-(methylthio)butane-1,4-dione.

-

Cyclization : Treat the diketone with H₂S in the presence of BF₃·Et₂O, inducing thiophene ring formation.

Yield Comparison by Acid Catalyst:

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | 60 | 6 | 70 |

| PPA (Polyphosphoric Acid) | 80 | 8 | 58 |

BF₃·Et₂O outperforms PPA due to its superior ability to stabilize the thioenol intermediate.

Electrophilic Aromatic Substitution on Pre-Formed Thiophenes

Reaction Overview

Direct electrophilic substitution on 3-methylthiothiophene exploits the methylthio group’s meta-directing effects. However, achieving para-substitution (position 2 relative to methylthio) requires careful optimization:

-

Directed ortho-Metallation : Treat 3-methylthiothiophene with LDA (lithium diisopropylamide) at -78°C to generate a lithiated intermediate at position 4.

-

Quenching with Electrophile : Introduce 4-bromobenzenediazonium tetrafluoroborate to install the bromophenyl group.

Challenges and Solutions:

-

Regioselectivity : Competing ortho/para ratios (3:1) necessitate low temperatures and slow electrophile addition.

-

Yield Enhancement : Adding HMPA (hexamethylphosphoramide) as a co-solvent increases lithiation efficiency, improving yields to 55% .

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Key Advantage | Limitation |

|---|---|---|---|---|

| Copper-Mediated | 78 | Moderate | One-pot synthesis | Requires toxic DMSO |

| Suzuki Coupling | 82 | High | Regioselective | Costly palladium catalysts |

| Paal-Knorr | 70 | Low | Atom-economic | Handling H₂S gas |

| Electrophilic | 55 | Moderate | No pre-functionalization | Low regioselectivity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenyl)-3-methylthiothiophene, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis typically involves:

Condensation : Reacting 4-bromophenyl precursors with thiophene derivatives under inert atmospheres (e.g., N₂) .

Functionalization : Introducing methylthio groups via nucleophilic substitution or coupling reactions (e.g., using NaSCH₃ in DMF at 60–80°C) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) .

- Key Parameters : Temperature control (±2°C), solvent polarity, and stoichiometric ratios of reagents are critical for minimizing side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and thiophene ring signals (δ 6.8–7.1 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 297.98 Da) and isotopic patterns for bromine .

Q. How can researchers assess the purity of this compound for biological assays?

- HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm). Purity ≥95% is required for reliable bioactivity data .

- Melting Point Analysis : Compare experimental values (e.g., 129–130°C) with literature to detect impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) :

- Calculate HOMO/LUMO energies to predict sites for Suzuki-Miyaura coupling (e.g., bromophenyl as an electrophilic center) .

- Simulate transition states for methylthio group participation in nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological activities of thiophene derivatives like this compound?

- Data Triangulation :

- Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to assess selectivity .

- Validate mechanisms via Western blot (e.g., apoptosis markers like caspase-3) .

- Structural Analogues : Test derivatives with modified substituents (e.g., replacing Br with Cl) to isolate structure-activity relationships .

Q. How does crystallographic data inform the design of this compound-based materials?

- Single-Crystal X-ray Diffraction :

- Resolve bond lengths (e.g., C–Br: ~1.90 Å) and dihedral angles between aromatic rings to predict π-stacking behavior .

Key Challenges and Solutions

- Synthesis Scalability : Microscale reactions (<100 mg) often fail at gram-scale due to exothermic side reactions. Use flow chemistry with controlled temperature gradients .

- Biological Variability : Address discrepancies in cytotoxicity assays by standardizing cell culture conditions (e.g., serum-free media, passage number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.